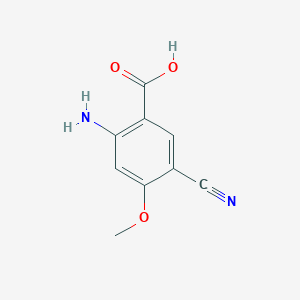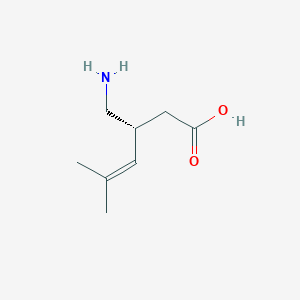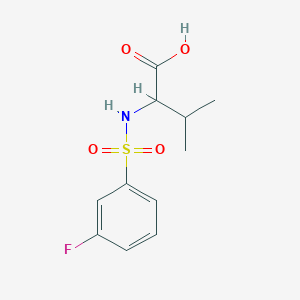
6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE
Vue d'ensemble
Description
It is a derivative of pyridine, a basic heterocyclic organic compound
Mécanisme D'action
Target of Action
6-Methyl-nicotinamidine hydrochloride, also known as MFCD19982678, is a derivative of nicotinamide . Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in numerous biological processes . Therefore, the primary targets of 6-Methyl-nicotinamidine hydrochloride are likely to be the same as those of nicotinamide, which include various dehydrogenases involved in cellular energy metabolism, DNA repair, and transcription regulation .
Mode of Action
Nicotinamide functions as a coenzyme for the transfer of the hydride ion with numerous dehydrogenases . It is also involved in the prevention and/or cure of blacktongue and pellagra .
Biochemical Pathways
6-Methyl-nicotinamidine hydrochloride likely affects the same biochemical pathways as nicotinamide. Nicotinamide is involved in various biological redox reactions as part of the coenzymes NAD and NADP . These coenzymes play a role in the oxidation of fuel molecules such as glyceraldehyde 3-phosphate, lactate, alcohol, 3-hydroxybutyrate, pyruvate, and α-ketoglutarate . NADP also functions in reductive biosyntheses such as in fatty acid and steroid syntheses .
Pharmacokinetics
A study on a similar compound, 6-methylnicotine, suggests that it has similar potency and binding affinity to nicotine in in vivo and ex vivo models . This suggests that 6-Methyl-nicotinamidine hydrochloride might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to nicotine.
Result of Action
Nicotinamide has been shown to be required for important nonredox adenosine diphosphate (ADP) —ribose transfer reactions involved in DNA repair and calcium mobilization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can affect how a compound works . .
Analyse Biochimique
Biochemical Properties
6-Methyl-nicotinamidine hydrochloride plays a significant role in biochemical reactions, particularly those involving nicotinamide derivatives. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide. This interaction is crucial for the regulation of cellular NAD+ levels and energy metabolism . Additionally, 6-Methyl-nicotinamidine hydrochloride has been shown to interact with various other biomolecules, including NAD+ and NADP+, influencing redox reactions and cellular energy balance .
Cellular Effects
The effects of 6-Methyl-nicotinamidine hydrochloride on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of sirtuins, a family of NAD±dependent deacetylases, thereby affecting gene expression and cellular stress responses . Furthermore, 6-Methyl-nicotinamidine hydrochloride has been shown to impact mitochondrial function, enhancing oxidative phosphorylation and ATP production . These effects are crucial for maintaining cellular homeostasis and energy balance.
Molecular Mechanism
At the molecular level, 6-Methyl-nicotinamidine hydrochloride exerts its effects through several mechanisms. It binds to NNMT, inhibiting its activity and thereby modulating the levels of nicotinamide and its metabolites . This inhibition can lead to changes in cellular NAD+ levels, affecting various metabolic pathways. Additionally, 6-Methyl-nicotinamidine hydrochloride can influence the activity of sirtuins by altering NAD+ availability, thereby impacting gene expression and cellular stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular metabolism and gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methyl-nicotinamidine hydrochloride have been studied over various time frames. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its effects on cellular function can be sustained for several hours, with long-term exposure leading to enhanced cellular stress responses and metabolic adaptations . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of 6-Methyl-nicotinamidine hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and energy production without significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, including oxidative stress and mitochondrial dysfunction . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
6-Methyl-nicotinamidine hydrochloride is involved in several metabolic pathways, primarily those related to nicotinamide metabolism. It interacts with enzymes such as NNMT and sirtuins, influencing the synthesis and degradation of NAD+ and its derivatives . These interactions can affect metabolic flux and the levels of various metabolites, including 1-methylnicotinamide and NADP+ . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Methyl-nicotinamidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with nicotinamide transporters, facilitating its uptake into cells . Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
6-Methyl-nicotinamidine hydrochloride exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding the subcellular localization of 6-Methyl-nicotinamidine hydrochloride is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE typically involves the reaction of 6-methylpyridine-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the carboximidamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
6-METHOXYPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE: A similar compound with a methoxy group instead of a methyl group.
3-METHYLPYRIDINE: Another derivative of pyridine with different functional groups and properties.
Uniqueness
6-METHYLPYRIDINE-3-CARBOXIMIDAMIDE HYDROCHLORIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
IUPAC Name |
6-methylpyridine-3-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-2-3-6(4-10-5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAIOGFYFFJARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-[4-(2-Pyridin-4-ylethenyl)phenyl]ethenyl]pyridine](/img/structure/B3081395.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B3081422.png)





![2-[[2-(3,5-Difluorophenyl)-2-hydroxyacetyl]amino]-N-(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)propanamide](/img/structure/B3081454.png)
